2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride
Description
2-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a synthetic small molecule characterized by a benzothiadiazole core conjugated to a piperazine moiety via a carbonyl linker, with a cyclopropylethanol group at the terminal end. The benzothiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances π-π stacking interactions in biological targets, while the piperazine ring contributes to solubility and pharmacokinetic properties. The cyclopropane group introduces steric constraints that may influence binding specificity. This compound is hypothesized to exhibit activity in central nervous system (CNS) disorders or antimicrobial pathways, though specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S.ClH/c21-15(11-1-2-11)10-19-5-7-20(8-6-19)16(22)12-3-4-13-14(9-12)18-23-17-13;/h3-4,9,11,15,21H,1-2,5-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOAGCDRBRQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole-5-carbonyl chloride can be synthesized from 2,1,3-benzothiadiazole through chlorination reactions.
Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiadiazole-5-carbonyl chloride reacts with piperazine.
Cyclopropyl Group Addition: The cyclopropyl group is added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Benzothiadiazoline derivatives.
Substitution: Various piperazine derivatives with different functional groups.
Scientific Research Applications
2-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs sharing core motifs (e.g., benzothiadiazole, piperazine, or cyclopropane). Below is a comparative analysis based on available
Structural and Functional Comparison
Pharmacological and Physicochemical Differences
Electron Density of Aromatic Core :
- The benzothiadiazole core in the target compound may favor interactions with electron-rich binding pockets (e.g., enzyme active sites), whereas Compound 74’s benzo[1,3]dioxole likely engages in hydrophobic or hydrogen-bonding interactions .
- Solubility : Piperazine in the target compound enhances water solubility compared to Compound 74’s thiazole and pyrrolidine groups, which are more lipophilic.
Bioactivity Profiles :
- Compound 74’s thiazole and pyrrolidine motifs are associated with kinase inhibition or antimicrobial activity, as seen in analogs like dasatinib . In contrast, the target compound’s benzothiadiazole-piperazine combination is structurally aligned with 5-HT6 receptor antagonists (e.g., SB-271046), suggesting CNS applications.
Synthetic Complexity: The cyclopropane-ethanol group in the target compound introduces stereochemical challenges during synthesis, whereas Compound 74’s cyclopropane-carboxamide is more straightforward to functionalize .
Biological Activity
The compound 2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a novel synthetic derivative featuring a benzothiadiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's structure includes:
- Benzothiadiazole core : Known for electron-accepting properties and potential anticancer activity.
- Piperazine ring : Enhances solubility and biological interaction.
- Cyclopropyl group : May influence the compound's binding affinity and selectivity towards biological targets.
The molecular formula is with a molecular weight of approximately 296.36 g/mol.
Biological Activity Overview
Research has indicated that compounds containing a benzothiadiazole moiety exhibit significant anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzothiadiazole derivatives, including the target compound. Key findings include:
- Cell Line Studies :
- The compound was tested against various human cancer cell lines using the MTT assay to determine cytotoxicity.
- Results indicated that it exhibited potent inhibitory effects on several cancer types, including lung (A549), colon (SW620), and liver (HepG2) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 44 | Induces apoptosis |
| SW620 | 4.3 | Cell cycle arrest |
| HepG2 | 48 | Apoptosis induction |
- Mechanistic Studies :
- Flow cytometry analysis demonstrated that treatment with the compound resulted in increased apoptosis in HepG2 cells, with apoptotic rates reaching up to 53% at higher concentrations.
- The compound was shown to disrupt mitochondrial membrane potential, leading to caspase activation and subsequent apoptosis.
Additional Pharmacological Effects
In addition to its anticancer properties, the compound may exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, indicating a broad-spectrum antimicrobial effect.
- Neuropharmacological Potential : Given the piperazine component, there is interest in exploring its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies
Recent case studies have highlighted the clinical relevance of benzothiadiazole derivatives:
-
Study on Hepatocellular Carcinoma :
- A study reported that a related benzothiadiazole derivative significantly inhibited tumor growth in vivo in HepG2 xenograft models. This underscores the potential therapeutic applications of compounds like this compound in cancer treatment.
-
Combination Therapy Research :
- Investigations into combination therapies involving this compound and traditional chemotherapeutics have shown enhanced efficacy and reduced toxicity profiles, suggesting a synergistic effect that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
